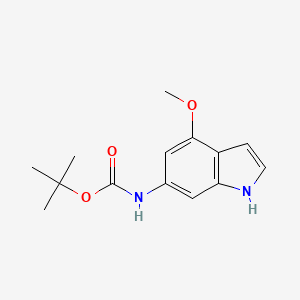

Tert-butyl (4-methoxy-1h-indol-6-yl)carbamate

Description

Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate is a carbamate-protected indole derivative featuring a tert-butoxycarbonyl (Boc) group and a methoxy substituent at the 4-position of the indole ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation. Its structure combines the electron-donating methoxy group with the steric bulk of the Boc group, influencing both reactivity and stability. The synthesis of this compound, as described in , involves coupling 6-bromo-1-(4-methoxybenzyl)-1H-indole with tert-butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, yielding a low 2% product as a yellow oil .

Properties

IUPAC Name |

tert-butyl N-(4-methoxy-1H-indol-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-9-7-11-10(5-6-15-11)12(8-9)18-4/h5-8,15H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDCKHOVEWTNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=CN2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-methoxy-1H-indol-6-yl)carbamate typically involves the reaction of 4-methoxyindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-6-carboxylic acid derivatives, while reduction may produce indole-6-methanol derivatives .

Scientific Research Applications

Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl (4-methoxy-1H-indol-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

- Indole vs. Thiazole/Other Cores : The indole core (as in the target compound) enables π-π stacking interactions in biological targets, whereas thiazole derivatives (e.g., ) exhibit enhanced metabolic stability due to sulfur-containing rings .

- In contrast, steroidal indole derivatives () prioritize hydrophobic interactions .

- Boc Positioning : Placement of the Boc group at C6 (target compound) vs. C1 () alters steric accessibility for subsequent derivatization.

Physicochemical and Spectroscopic Properties

NMR Data Comparison :

- Target Compound () :

- 1H NMR (500 MHz, CDCl3) : δ 8.02 (s, 1H, indole H), 7.68 (t, J = 8.5 Hz, 2H, aromatic), 7.30 (d, ...).

- Thiazole Carbamate () :

The downfield shift of the indole proton (δ 8.02) in the target compound reflects electron withdrawal by the Boc group, whereas the thiazole derivative’s upfield shifts (δ 7.40–9.96) indicate conjugation with the sulfonyl group.

Biological Activity

Tert-butyl (4-methoxy-1H-indol-6-yl)carbamate is a derivative of indole, a prominent heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a unique substitution pattern that contributes to its distinct chemical and biological properties. The compound is synthesized through the reaction of 4-methoxyindole with tert-butyl chloroformate in the presence of a base, typically triethylamine, under anhydrous conditions.

| Property | Value |

|---|---|

| Molecular Weight | 262.308 g/mol |

| CAS Number | 1227269-41-1 |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound has shown potential in inhibiting specific enzyme activities, which may lead to anticancer effects by modulating cell proliferation pathways .

Key Targets:

- Monoamine Oxidases (MAO): Indole derivatives have been studied for their inhibitory effects on MAO A and B, which are critical in neurotransmitter metabolism. Inhibition of these enzymes can influence mood regulation and neuroprotection .

- Enzyme Inhibition: The compound may act as a reversible inhibitor for certain enzymes, potentially leading to therapeutic applications in neurodegenerative diseases.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the antimicrobial and anticancer properties of indole derivatives, including this compound. The compound has been evaluated against various pathogens and cancer cell lines, demonstrating promising results.

Case Study: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction through caspase activation and modulation of cell cycle progression .

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Caspase activation |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. By inhibiting MAO enzymes, it may help reduce oxidative stress and neuronal damage associated with neurodegenerative diseases .

Research Applications

The compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural characteristics make it suitable for the development of novel therapeutic agents targeting various diseases.

Table 3: Research Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of new drugs targeting MAO |

| Organic Synthesis | Intermediate in synthesizing complex indoles |

| Biochemistry | Study of enzyme interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.